6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one
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Description
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H11F2N3O4S and its molecular weight is 367.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family proteins are known to play a crucial role in gene regulation through the recognition of acetylated histone tails, thereby influencing chromatin structure and gene expression .
Mode of Action
The compound acts as a potent inhibitor of the BET family proteins . It interacts with these proteins, specifically by forming a bidentate interaction with a critical asparagine residue . This interaction results in the inhibition of the BET proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways involved in gene regulation . These pathways are crucial for many biological processes, including cell proliferation, inflammation, and cancer progression .
Pharmacokinetics
The compound exhibits excellent drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans . These properties contribute to its good bioavailability, making it an effective therapeutic agent .
Result of Action
The inhibition of BET proteins by this compound leads to changes in gene expression . This can result in the suppression of cell proliferation and inflammation, and the inhibition of cancer progression . Therefore, the compound has potential therapeutic applications in various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extraterminal domain (BET) family bromodomains . This compound interacts with enzymes, proteins, and other biomolecules, such as bromodomain-containing proteins, by binding to their active sites. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding pocket of the target protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the function of BET bromodomains, leading to altered gene expression and cell cycle arrest . Additionally, it affects cellular metabolism by interfering with metabolic pathways that are crucial for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the bromodomain of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to decreased expression of genes involved in cell proliferation and survival . Additionally, it may induce changes in the expression of genes related to apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation, resulting in reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and behavioral changes . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on BET bromodomains . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with target proteins .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSQQKYEQYRAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.